molecular formula C13H11ClN4OS B1607867 4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile CAS No. 266309-89-1

4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile

Cat. No. B1607867
M. Wt: 306.77 g/mol
InChI Key: AWEXDSUAEBIMSD-UHFFFAOYSA-N
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Description

4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile, also known as CP-690,550, is a small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). This molecule has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism Of Action

4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile selectively inhibits JAK3, which is a member of the JAK family of tyrosine kinases that play a critical role in the signaling pathways of immune cells. By inhibiting JAK3, 4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile blocks the downstream signaling of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. This leads to the suppression of the immune response and the reduction of inflammation.

Biochemical And Physiological Effects

4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile has been shown to have potent immunosuppressive and anti-inflammatory effects in various preclinical and clinical studies. The drug has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-17 (IL-17), and to increase the production of anti-inflammatory cytokines, such as IL-10. 4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile has also been shown to reduce the activation and proliferation of immune cells, such as T cells and B cells.

Advantages And Limitations For Lab Experiments

4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile has several advantages as a tool compound for studying the JAK-STAT signaling pathway and the immune response. The drug is highly selective for JAK3, which allows for the specific inhibition of this enzyme without affecting other members of the JAK family. 4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile is also orally available and has a favorable pharmacokinetic profile, which makes it suitable for use in preclinical and clinical studies. However, 4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile has some limitations, such as its potential off-target effects and the risk of immunosuppression and infection in patients with autoimmune diseases.

Future Directions

There are several future directions for the research and development of 4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile and other JAK inhibitors. One direction is to optimize the pharmacokinetic and pharmacodynamic properties of JAK inhibitors to improve their efficacy and safety in the treatment of autoimmune diseases. Another direction is to investigate the potential therapeutic applications of JAK inhibitors in other diseases, such as cancer and infectious diseases. Additionally, the development of combination therapies that target multiple signaling pathways may provide a more effective and targeted approach to the treatment of autoimmune diseases.

Scientific Research Applications

4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has been shown to be effective in reducing inflammation and suppressing the immune response by inhibiting the activity of JAK3, a key enzyme involved in the signaling pathways of immune cells.

properties

IUPAC Name

4-amino-2-[(2-chlorophenoxy)methyl]-6-methylsulfanylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4OS/c1-20-13-8(6-15)12(16)17-11(18-13)7-19-10-5-3-2-4-9(10)14/h2-5H,7H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEXDSUAEBIMSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=C1C#N)N)COC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372597
Record name 4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile

CAS RN

266309-89-1
Record name 4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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